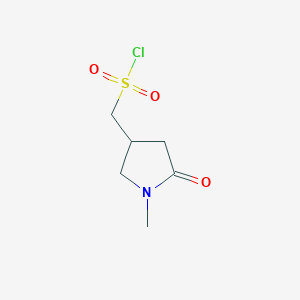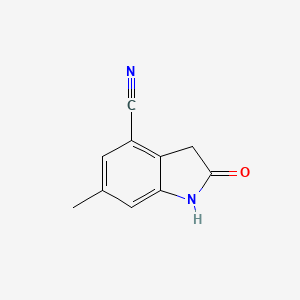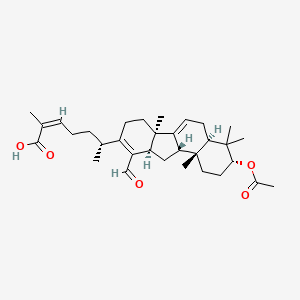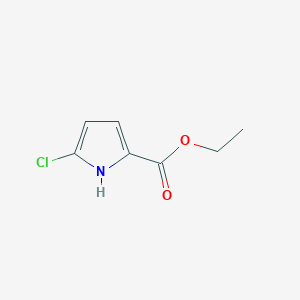
(1-Methyl-5-oxopyrrolidin-3-yl)methanesulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Methyl-5-oxopyrrolidin-3-yl)methanesulfonyl chloride is a chemical compound with the molecular formula C6H10ClNO3S. It is used primarily in research and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methyl-5-oxopyrrolidin-3-yl)methanesulfonyl chloride typically involves the reaction of 1-methyl-5-oxopyrrolidine with methanesulfonyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound while minimizing the risk of contamination .
Análisis De Reacciones Químicas
Types of Reactions
(1-Methyl-5-oxopyrrolidin-3-yl)methanesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include bases like sodium hydroxide, acids like hydrochloric acid, and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions may yield various substituted pyrrolidine derivatives .
Aplicaciones Científicas De Investigación
(1-Methyl-5-oxopyrrolidin-3-yl)methanesulfonyl chloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce the methanesulfonyl group into target molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein modifications.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (1-Methyl-5-oxopyrrolidin-3-yl)methanesulfonyl chloride involves its ability to act as an electrophile in chemical reactions. It can react with nucleophiles to form covalent bonds, thereby modifying the structure and function of target molecules. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparación Con Compuestos Similares
Similar Compounds
- (1-Methyl-5-oxopyrrolidin-3-yl)methanesulfonate
- (1-Methyl-5-oxopyrrolidin-3-yl)methanesulfonamide
- (1-Methyl-5-oxopyrrolidin-3-yl)methanesulfonic acid
Uniqueness
(1-Methyl-5-oxopyrrolidin-3-yl)methanesulfonyl chloride is unique due to its specific reactivity and the presence of the methanesulfonyl chloride group, which makes it a versatile reagent in organic synthesis. Its ability to undergo various chemical reactions and its applications in multiple fields highlight its importance in scientific research and industry.
Propiedades
Fórmula molecular |
C6H10ClNO3S |
|---|---|
Peso molecular |
211.67 g/mol |
Nombre IUPAC |
(1-methyl-5-oxopyrrolidin-3-yl)methanesulfonyl chloride |
InChI |
InChI=1S/C6H10ClNO3S/c1-8-3-5(2-6(8)9)4-12(7,10)11/h5H,2-4H2,1H3 |
Clave InChI |
PNYSSIGXMOYXGV-UHFFFAOYSA-N |
SMILES canónico |
CN1CC(CC1=O)CS(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Cis-2-[4-(trifluoromethyl)phenyl]cyclopropan-1-amine](/img/structure/B13070510.png)

![3-(Propan-2-yl)-4H,5H,6H,7H-[1,2]oxazolo[5,4-c]pyridine](/img/structure/B13070530.png)










